molecular formula C19H16N2O4S B3263880 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 381181-82-4

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B3263880
CAS No.: 381181-82-4
M. Wt: 368.4 g/mol
InChI Key: JLKDJURJZFXJHM-UHFFFAOYSA-N
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Description

The compound contains a thiazole ring, which is a five-membered ring with one nitrogen atom and one sulfur atom . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The compound also contains a methoxyphenyl group, which is a phenyl ring with a methoxy (O-CH3) substituent .


Molecular Structure Analysis

Thiazoles have a planar structure and resemble pyridine and pyrimidine in their physico-chemical properties . They have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation .


Physical and Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They have a clear pale yellow liquid appearance with a boiling point of 116–118°C and specific gravity 1.2 .

Mechanism of Action

Target of Action

The primary target of ZINC01139158 is tubulin , a globular protein that is a key component of the cytoskeleton . Tubulin forms microtubules, which are essential for maintaining cell shape, enabling cell division, and facilitating intracellular transport . Thiazole derivatives, such as ZINC01139158, have been found to inhibit tubulin polymerization, disrupting the formation of microtubules .

Mode of Action

ZINC01139158 interacts with its target, tubulin, by binding to the colchicine binding site . This binding inhibits the polymerization of tubulin into microtubules, disrupting the normal function of the cytoskeleton . The disruption of microtubule dynamics can lead to cell cycle arrest and ultimately cell death, particularly in rapidly dividing cells such as cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by ZINC01139158 is the microtubule dynamics . Microtubules, composed of tubulin, are dynamic structures that undergo constant assembly and disassembly. By inhibiting tubulin polymerization, ZINC01139158 disrupts this dynamic equilibrium . This disruption can affect various downstream processes, including cell division, intracellular transport, and maintenance of cell shape .

Pharmacokinetics

The metabolism and excretion of these compounds can vary depending on their specific structures . It’s important to note that the bioavailability of a compound can be influenced by various factors, including its solubility, stability, and the presence of transporters or metabolic enzymes.

Result of Action

The primary result of ZINC01139158’s action is the inhibition of cell division, particularly in cancer cells . By disrupting microtubule dynamics, the compound can induce cell cycle arrest at the G2/M phase . This can lead to apoptosis, or programmed cell death, resulting in the reduction of tumor growth .

Future Directions

Thiazoles and their derivatives are a topic of ongoing research due to their wide range of biological activities . Future research may focus on synthesizing new thiazole derivatives and studying their biological activities, as well as optimizing their properties for potential therapeutic applications .

Properties

IUPAC Name

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S/c1-23-13-8-6-12(7-9-13)14-11-26-19(20-14)21-18(22)17-10-24-15-4-2-3-5-16(15)25-17/h2-9,11,17H,10H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKDJURJZFXJHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

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